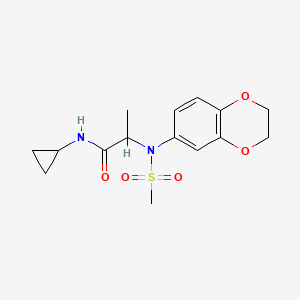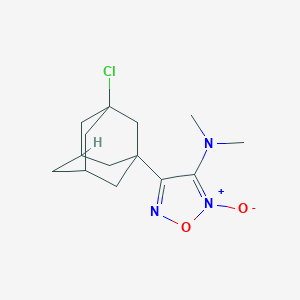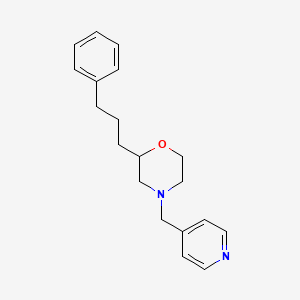![molecular formula C18H24ClNO B6122707 N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride CAS No. 63918-18-3](/img/structure/B6122707.png)
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride, also known as Diphenidine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1924, but its psychoactive properties were not discovered until recently. Diphenidine is a research chemical that is used in scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride acts by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. By blocking this receptor, N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride reduces the activity of glutamate, which leads to a decrease in neuronal excitability. This mechanism of action is similar to that of other dissociative anesthetics such as ketamine and phencyclidine.
Biochemical and Physiological Effects
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has been found to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of reward and motivation. It also increases the activity of the noradrenergic system, which is involved in the regulation of arousal and attention. N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has also been found to produce antinociceptive effects, which means it reduces pain sensitivity.
実験室実験の利点と制限
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of NMDA receptors in various neurological disorders. It also has a long duration of action, which allows for prolonged observation of its effects. However, N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride has several limitations as well. It has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in its effects. It is also highly toxic, which makes it difficult to work with in lab settings.
将来の方向性
There are several future directions for research on N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another area of interest is its effects on the immune system, as recent studies have suggested that NMDA receptors play a role in immune function. Additionally, there is a need for further research on the safety and toxicity of N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride, particularly in human subjects.
合成法
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of 4-bromoanisole with 2-(diphenylmethyl)pyrrolidine followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride hydrochloride.
科学的研究の応用
N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride is used in scientific research to study its effects on the central nervous system. It has been found to act as a non-competitive NMDA receptor antagonist, which means it blocks the activity of glutamate, an excitatory neurotransmitter in the brain. This property makes it useful for studying the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
N-(2-benzhydryloxyethyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(2)19-13-14-20-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,15,18-19H,13-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWCFTDIWKTFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60981104 |
Source


|
| Record name | N-[2-(Diphenylmethoxy)ethyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60981104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzhydryloxy)ethyl)propan-2-amine hydrochloride | |
CAS RN |
63918-18-3 |
Source


|
| Record name | N-[2-(Diphenylmethoxy)ethyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60981104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6122626.png)
![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6122633.png)


![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6122657.png)
![N-ethyl-5-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6122665.png)
![2-cyclopropyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6122680.png)

![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6122696.png)
![N-(4-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6122698.png)
![4-hydroxy-3-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6122709.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N,N-diethylacetamide](/img/structure/B6122715.png)

![2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol](/img/structure/B6122728.png)